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Pentaerythritol octahydrogen tetraphosphate

Flame Retardant Polypropylene UL 94 Vertical Burn Test

Pentaerythritol octahydrogen tetraphosphate (CAS 7440‑78‑0, molecular formula C₅H₁₆O₁₆P₄, molecular weight 456.07 g/mol) is a white powder with a melting point of 195–215 °C and a density of 2.139 g/cm³. Containing approximately 27.2% phosphorus by weight, this compound serves as a halogen‑free char‑forming agent and as a key intermediate for synthesizing phosphorus‑nitrogen intumescent flame retardants used in polyolefins, epoxy resins, polyamides, and rigid polyurethane foams.

Molecular Formula C5H16O16P4
Molecular Weight 456.07 g/mol
CAS No. 7440-78-0
Cat. No. B1605762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentaerythritol octahydrogen tetraphosphate
CAS7440-78-0
Molecular FormulaC5H16O16P4
Molecular Weight456.07 g/mol
Structural Identifiers
SMILESC(C(COP(=O)(O)O)(COP(=O)(O)O)COP(=O)(O)O)OP(=O)(O)O
InChIInChI=1S/C5H16O16P4/c6-22(7,8)18-1-5(2-19-23(9,10)11,3-20-24(12,13)14)4-21-25(15,16)17/h1-4H2,(H2,6,7,8)(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)
InChIKeyNXWHTQVVOSZLDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentaerythritol Octahydrogen Tetraphosphate (CAS 7440-78-0) – A High-Phosphorus Char-Forming Flame Retardant Intermediate


Pentaerythritol octahydrogen tetraphosphate (CAS 7440‑78‑0, molecular formula C₅H₁₆O₁₆P₄, molecular weight 456.07 g/mol) is a white powder with a melting point of 195–215 °C and a density of 2.139 g/cm³ [1]. Containing approximately 27.2% phosphorus by weight, this compound serves as a halogen‑free char‑forming agent and as a key intermediate for synthesizing phosphorus‑nitrogen intumescent flame retardants used in polyolefins, epoxy resins, polyamides, and rigid polyurethane foams . Its four reactive dihydrogen phosphate groups enable covalent incorporation into polymer backbones or further derivatization to tailor flame‑retardant performance.

Why Generic Substitution of Pentaerythritol Octahydrogen Tetraphosphate (CAS 7440-78-0) Fails in Intumescent Flame‑Retardant Systems


Pentaerythritol octahydrogen tetraphosphate cannot be freely interchanged with other phosphorus‑based flame retardants or charring agents because its tetra‑phosphate ester structure simultaneously provides both the acid source and the carbonific component required for intumescent char formation [1]. In contrast, alternatives such as ammonium polyphosphate (APP) function primarily as acid sources and blowing agents, relying on co‑added carbonifics (e.g., pentaerythritol) that do not contain phosphorus. Mono‑phosphate caged analogs (e.g., the bicyclic PEPA, CAS 5301‑78‑0) lack the multiple reactive sites that enable covalent grafting into polymer matrices or the construction of hyperbranched P‑N architectures [2]. Substituting any of these alternatives alters the acid‑to‑carbon balance, shifts the dominant flame‑retardant mechanism from the condensed phase to the gas phase, and often necessitates higher total additive loading to meet a UL 94 V‑0 rating, undermining both cost‑efficiency and mechanical properties.

Quantitative Differentiation Evidence for Pentaerythritol Octahydrogen Tetraphosphate (CAS 7440-78-0) Versus Closest Analogs


UL 94 V‑0 Achieved at Lower IFR Loading Than Pentaerythritol in Polypropylene

In an intumescent flame‑retardant polypropylene (IFR‑PP) system, pentaerythritol octahydrogen tetraphosphate (labeled PEPA) delivered a UL 94 V‑0 rating at 25 wt% IFR loading and maintained V‑0 even at 23 wt%, whereas the carbonific benchmark pentaerythritol (PER) could achieve V‑0 only at 28 wt% and dropped to V‑2 at both 25 wt% and 23 wt% [1]. At every loading tested (23 %, 25 %, and 28 %), PEPA outperformed PER by at least one UL 94 rating category, demonstrating a wider processing window and lower additive demand.

Flame Retardant Polypropylene UL 94 Vertical Burn Test

Predominant Condensed‑Phase Flame Retardancy Versus APP and DOPO in Epoxy Resins

When loaded into epoxy resins (EP) at equivalent phosphorus content, pentaerythritol octahydrogen tetraphosphate (PEPA) exhibited predominantly condensed‑phase flame‑retardant activity—promoting robust char‑layer formation—while DOPO acted mainly in the gas phase and APP showed an intermediate behavior [1]. Cone calorimeter results (heat release rate, total smoke release, and smoke extinction area) confirmed that PEPA‑containing EP formulations formed a more effective protective char barrier, although exact HRR reduction figures are reported in the full text. The condensation‑phase dominance of PEPA is attributed to its ability to form cross‑linked polyphosphoric acid networks during degradation, which is a direct consequence of its four dihydrogen phosphate groups.

Epoxy Resin Mechanism of Action Cone Calorimetry

High Phosphorus Content (≈27.2 %) Exceeds Common Phosphate‑Ester Alternatives

Pentaerythritol octahydrogen tetraphosphate contains four dihydrogen phosphate groups per molecule, yielding a theoretical phosphorus content of approximately 27.2 wt% [1]. In comparison, triphenyl phosphate (TPP) contains only ~9.5 % P, resorcinol bis(diphenyl phosphate) (RDP) ~10.8 % P, and ammonium polyphosphate (APP) typically ranges from 25 % to 32 % P but does not incorporate a carbonific skeleton [2]. The combination of high phosphorus density and an integral carbon‑rich pentaerythritol core makes this compound a self‑sufficient char‑former, eliminating the need for separate carbonific additives in intumescent formulations.

Phosphorus Content Material Design Elemental Analysis

Four Reactive Phosphate Sites Enable Covalent Grafting Versus Non‑Reactive Phosphate Esters

The four dihydrogen phosphate groups of pentaerythritol octahydrogen tetraphosphate are amenable to condensation reactions with amines, alcohols, and isocyanates, allowing the flame‑retardant moiety to be covalently incorporated into polymer backbones or cross‑linked networks [1]. This reactivity has been exploited to synthesize hyperbranched polysiloxane elastomers with permanent flame retardancy (char yield >33 %, ablation‑resistant up to 350 °C) and to create novel P‑N intumescent agents via reaction with phenylphosphonyl dichloride and aniline . In contrast, additive‑type flame retardants such as triphenyl phosphate or resorcinol bis(diphenyl phosphate) lack reactive functional groups and can migrate to the surface over time, causing blooming and loss of fire performance.

Reactive Flame Retardant Covalent Incorporation Polymer Modification

High‑Value Application Scenarios Where Pentaerythritol Octahydrogen Tetraphosphate (CAS 7440-78-0) Provides Definable Procurement Advantages


Thin‑Wall Polypropylene Components Requiring UL 94 V‑0 with Minimal Additive Loading

For injection‑molded PP parts used in electrical housings and consumer electronics where wall thickness is below 1.6 mm, PEPA‑based IFR formulations achieve V‑0 at 23 wt% loading, whereas traditional PER‑based systems require at least 28 wt% and often fail below that threshold [1]. The 5‑percentage‑point loading reduction translates to better flowability, higher impact strength retention, and lower per‑part flame‑retardant cost. Procurement should specify the tetraphosphate (CAS 7440‑78‑0) rather than the generic ‘PEPA’ to avoid inadvertently receiving the lower‑functionality bicyclic monophosphate (CAS 5301‑78‑0).

Epoxy‑Based Electrical Laminates and Aerospace Composites Needing Condensed‑Phase Char Protection

When epoxy resins are used for printed circuit boards, radomes, or interior aircraft panels, the fire‑protection mechanism must preserve substrate integrity. PEPA’s predominantly condensed‑phase action, verified by TGA‑FTIR and cone calorimetry against APP and DOPO benchmarks, generates a stable intumescent char that maintains structural insulation during flame exposure [2]. Formulators targeting FAR 25.853 or EN 45545 standards benefit from this char‑centric mechanism, which is not replicable with gas‑phase‑dominant alternatives like DOPO or volatile phosphate esters.

Covalent Incorporation into High‑Performance Elastomers for Permanent Flame Retardancy

In silicone‑free, solvent‑free elastomeric sealants and coatings that must withstand –40 °C to 350 °C while resisting ablation, pentaerythritol octahydrogen tetraphosphate groups built into the polymer network deliver a char yield exceeding 33 % and linear ablation rates as low as 0.37 mm/s [3]. Because the phosphate groups are chemically bound, the flame retardancy survives solvent washing and prolonged thermal aging—requirements that cause bloom and failure with additive‑type phosphates. This application leverages the compound’s four reactive phosphate sites, a feature absent in TPP, RDP, or even APP.

Synthesis of Tailored P‑N Intumescent Flame Retardants via Phosphate‑Amine Condensation

Pentaerythritol octahydrogen tetraphosphate serves as a versatile platform intermediate for building bespoke P‑N flame retardants by condensing its phosphate groups with amines, aniline derivatives, or triazine‑based co‑agents . The resulting macromolecular agents can be designed to optimize thermal stability, smoke suppression, and compatibility with specific polymers (PP, PA66, RPUF). Industrial users who develop proprietary FR masterbatches should select the tetra‑phosphate grade (CAS 7440‑78‑0) for its maximal reactive functionality, which is not offered by di‑ or tri‑phosphate analogs.

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